N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
描述
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a benzodioxin core linked via a sulfanyl-acetamide bridge to a hexahydropyrido[4,3-d]pyrimidinone moiety substituted with a 2-methoxybenzyl group. Below, we provide a detailed comparison with structurally and functionally related compounds, emphasizing bioactivity, synthetic strategies, and structure-activity relationships (SAR).
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-32-20-5-3-2-4-16(20)13-29-9-8-19-18(14-29)24(31)28-25(27-19)35-15-23(30)26-17-6-7-21-22(12-17)34-11-10-33-21/h2-7,12H,8-11,13-15H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKLFPMXSAPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex compound with potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The compound is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamide derivatives. The synthesis typically employs methods such as nucleophilic substitution and coupling reactions to form the desired sulfonamide and acetamide moieties .
Key Steps in Synthesis
-
Formation of Benzodioxin Intermediate :
- The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
-
Coupling with Acetamide :
- The benzodioxin intermediate is then coupled with different acetamide derivatives to yield the final product.
-
Purification :
- The final compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for biological testing.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds. For instance, sulfonamide derivatives have shown significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing heterocyclic structures have demonstrated significant activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
The proposed mechanisms of action for the biological activity of this class of compounds include:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis : Many heterocyclic compounds induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell division.
Case Study 1: Enzyme Inhibition Assays
Research conducted on related compounds demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase effectively. For instance, certain sulfonamide derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects that could translate into therapeutic benefits for T2DM and AD patients .
Case Study 2: Anticancer Activity Evaluation
In vitro studies on similar compounds revealed promising anticancer properties. For example:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HepG-2 | 4.37 ± 0.7 |
| Compound B | A-549 | 8.03 ± 0.5 |
These results suggest that modifications in the compound's structure can significantly enhance its biological activity against cancer cells .
相似化合物的比较
Table 1: Key Structural Analogues and Their Bioactivities
| Compound Name | Core Structure | Substituents | Bioactivity | Toxicity (Hemolytic Activity) | Reference |
|---|---|---|---|---|---|
| Target Compound | Benzodioxin + Pyrido[4,3-d]pyrimidinone | 2-Methoxybenzyl, sulfanyl | Not explicitly reported (N/A) | Not reported | — |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Benzodioxin + Thieno[3,2-d]pyrimidinone | 2-Methoxyphenyl, sulfanyl | Anticancer (predicted) | Low (similar analogues) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin + Sulfonamide | 4-Chlorophenyl, sulfonamide | Antimicrobial (MIC: 2–8 µg/mL), antifungal | Low (% hemolytic activity: <5%) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | Benzodioxin + Oxadiazole | Substituted phenyl, sulfanyl | Antibacterial (IC~50~: 4–16 µg/mL) | Moderate to low (% hemolytic: 10–15%) |
Key Observations :
- Oxadiazole-containing analogues () exhibit broad-spectrum antibacterial activity, suggesting that smaller heterocycles may improve membrane permeability .
- Substituent Effects: The 2-methoxybenzyl group in the target compound may confer improved metabolic stability compared to the 2-methoxyphenyl group in due to reduced oxidative metabolism . Sulfonamide-linked compounds () show lower hemolytic activity than sulfanyl analogues, indicating that sulfonamide groups may reduce nonspecific cytotoxicity .
Bioactivity Profile Correlation with Structural Similarity
Computational studies () demonstrate that compounds with >70% similarity in Tanimoto or Dice indices (based on MACCS or Morgan fingerprints) often share overlapping bioactivity profiles:
- The target compound’s pyrido[4,3-d]pyrimidinone core is structurally distinct from oxadiazole or thienopyrimidine analogues but may share target binding motifs (e.g., kinase inhibition) with pyrimido[4,5-d]pyrimidine derivatives () .
- Clustering analysis () suggests that sulfanyl-linked benzodioxin derivatives (e.g., ) form a distinct bioactivity cluster, likely due to shared interactions with bacterial topoisomerases or fungal cytochrome P450 enzymes .
常见问题
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with the benzodioxin core and introducing the pyrimidine-sulfanylacetamide moiety. Critical steps include:
- Core formation : Cyclization of dihydroxybenzene derivatives to construct the benzodioxin ring .
- Sulfanyl linkage : Thiolation reactions using sulfurizing agents (e.g., Lawesson’s reagent) to attach the sulfanyl group to the pyrido[4,3-d]pyrimidinone scaffold .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling between the benzodioxin amine and activated sulfanylacetic acid derivatives . Characterization methods :
- TLC for reaction monitoring .
- IR spectroscopy to confirm amide (C=O stretch at ~1650–1700 cm⁻¹) and sulfanyl (S-H stretch at ~2550 cm⁻¹) groups .
- ¹H/¹³C NMR to verify regiochemistry and purity (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) .
Q. What are the solubility and stability profiles under experimental conditions?
Key physicochemical properties (from analogs):
| Property | Value/Behavior |
|---|---|
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| Stability in solution | Degrades at pH < 5 or > 9; store at −20°C in inert solvents |
| Light sensitivity | Protect from UV exposure to prevent sulfanyl oxidation |
Q. Which biological targets are hypothesized based on structural analogs?
The compound’s benzodioxin and pyrido-pyrimidine motifs suggest potential interactions with:
- Kinases : ATP-binding pockets due to pyrimidine’s mimicry of adenine .
- Epigenetic regulators : Benzodioxin’s planar structure may intercalate with DNA or histone complexes .
- Enzymes with thiol groups : Sulfanyl moiety could act as a reversible inhibitor via disulfide exchange .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrido-pyrimidinone intermediate?
- Variable screening : Use design-of-experiments (DoE) to test factors like temperature (80–120°C), solvent (DMF vs. DCM), and catalyst (e.g., Pd/C for hydrogenation) .
- Workflow :
Conduct small-scale reactions with varying conditions.
Analyze yields via HPLC (C18 column, acetonitrile/water gradient) .
Apply response surface modeling to identify optimal parameters .
- Critical note : Excess methoxybenzyl groups may sterically hinder coupling; use bulky base (e.g., DBU) to improve regioselectivity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Replication : Standardize assays (e.g., IC50 measurements using identical cell lines and ATP concentrations) .
- Orthogonal validation :
- Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cellular efficacy (e.g., proliferation assays) .
- Use SPR or ITC to quantify binding affinities independently .
Q. What computational tools predict this compound’s metabolic fate?
- In silico ADME :
- SwissADME : Predicts CYP450 metabolism (e.g., demethylation of the methoxybenzyl group) .
- Molecular dynamics : Simulate interactions with CYP3A4 using GROMACS or AMBER .
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Target validation : Align with the "lock-and-key" model for enzyme inhibition or allosteric modulation .
- Mechanistic studies :
Link bioactivity to structural motifs (e.g., sulfanyl group’s redox activity) via QSAR .
Map dose-response relationships to Hill-Langmuir equations for receptor occupancy .
- Hypothesis-driven workflow :
- Formulate research questions around off-target effects using cheminformatics libraries (e.g., PubChem BioAssay) .
Methodological Considerations
- Controlled experiments : Include negative controls (e.g., sulfanyl-free analogs) to isolate the pharmacophore’s contribution .
- Data repositories : Share synthetic protocols on platforms like Zenodo to enhance reproducibility .
- Ethical compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., thiophosgene derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
